molecular formula C13H16FNO3 B14838477 Tert-butyl 3-fluoro-5-formylbenzylcarbamate

Tert-butyl 3-fluoro-5-formylbenzylcarbamate

Cat. No.: B14838477
M. Wt: 253.27 g/mol
InChI Key: NXTDCUJJYXLDBI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tert-butyl 3-fluoro-5-formylbenzylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

Scientific Research Applications

Tert-butyl 3-fluoro-5-formylbenzylcarbamate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and molecular interactions.

    Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-5-formylbenzylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Tert-butyl 3-fluoro-5-formylbenzylcarbamate can be compared with other similar compounds, such as tert-butyl 3-formylbenzylcarbamate . While both compounds share similar structural features, the presence of the fluoro group in this compound imparts unique chemical properties and reactivity.

Properties

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

tert-butyl N-[(3-fluoro-5-formylphenyl)methyl]carbamate

InChI

InChI=1S/C13H16FNO3/c1-13(2,3)18-12(17)15-7-9-4-10(8-16)6-11(14)5-9/h4-6,8H,7H2,1-3H3,(H,15,17)

InChI Key

NXTDCUJJYXLDBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)F)C=O

Origin of Product

United States

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